![molecular formula C20H20N2O2 B2377538 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-87-6](/img/structure/B2377538.png)
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Sigma-2 Receptor Probe Development
Research has demonstrated the synthesis and evaluation of conformationally flexible benzamide analogues, including compounds related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, for their binding affinity to sigma-2 receptors. These compounds, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), were radiolabeled and evaluated for sigma-2 receptor binding in vitro, showing potential as ligands for studying sigma-2 receptors, which are of interest in cancer and neurological research (Xu et al., 2005).
Chemoselective Dimerization and Cross-Coupling Reactions
The chemoselective dimerization of benzamides, including aminoquinoline benzamides, has been developed, using cobalt-promotion. This methodology enables the selective formation of dimerized products in the presence of various functional groups, suggesting applications in synthetic chemistry for constructing complex molecular architectures efficiently (Grigorjeva & Daugulis, 2015).
Anticancer Activity Exploration
Studies have explored the synthesis and cytotoxic activities of various derivatives, including 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, bearing cationic side chains derived from aminoanthraquinones. These compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing significant growth delays in in vivo models, highlighting their potential as leads for anticancer drug development (Bu et al., 2001).
Synthetic Methodologies and Chemical Characterization
The regioselectivity of the N-ethylation reaction of certain benzyl-oxoquinoline carboxamides has been investigated, providing insights into the chemical behavior and synthetic pathways of these compounds. Such studies contribute to the broader understanding of quinoline derivatives' chemistry, which is relevant in medicinal chemistry and the design of new therapeutic agents (Batalha et al., 2019).
Imaging Applications
Derivatives similar to this compound have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These studies aim to develop novel imaging agents that could enhance the diagnosis and monitoring of cancer by targeting specific receptors (Tu et al., 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of similar compounds that it likely interacts with its targets to induce a change in their function, leading to its various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, corresponding to its wide range of biological activities .
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)18-17(13)12-16(20(24)22-18)10-11-21-19(23)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJVQGOMLOKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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